

"step-by-step synthesis protocol for 2,7-Dinitrofluorene"

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Compound of Interest

Compound Name: 2,7-Dinitrofluorene

Cat. No.: B108060

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Synthesis Protocol for 2,7-Dinitrofluorene

For research and development purposes only. This protocol outlines the synthesis of **2,7-Dinitrofluorene**, a known mutagen, via the nitration of fluorene. Strict adherence to safety protocols is mandatory when performing this procedure.

Overview and Chemical Principle

2,7-Dinitrofluorene is synthesized by the electrophilic aromatic substitution (nitration) of fluorene. The reaction uses fuming nitric acid as the nitrating agent in a glacial acetic acid solvent. The nitro groups (NO_2) are directed to the 2 and 7 positions on the fluorene backbone due to the activating properties of the aromatic rings. The crude product is isolated by precipitation in an ice/water mixture and purified.

Safety Precautions

- Hazardous Chemicals: This synthesis involves highly corrosive and oxidizing agents.
 - Fuming Nitric Acid: Highly corrosive, a strong oxidizer, and toxic. Causes severe skin burns and eye damage.^{[1][2]} Reacts violently with many organic materials.^[3]
 - Glacial Acetic Acid: Corrosive and flammable.
 - **2,7-Dinitrofluorene**: A known mutagen. Handle with extreme care to avoid exposure.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and acid-resistant gloves (avoid vinyl gloves).[4]
- Work Environment: This procedure must be performed in a well-ventilated chemical fume hood.[1][2]
- Emergency Measures: Keep an eyewash station and safety shower accessible.[3] In case of skin contact, immediately wash the affected area with copious amounts of water.[3][4]

Materials and Reagents

| Reagent/Material | Molar Mass (g/mol) | Quantity | Notes |
|-----------------------|----------------------|-----------------|---------------------------------------|
| Fluorene | 166.22 | 10 g (0.06 mol) | Starting material |
| Glacial Acetic Acid | 60.05 | 50 mL | Solvent |
| Fuming Nitric Acid | 63.01 | 50 mL | Nitrating agent |
| Chloroform | 119.38 | ~150 mL | For extraction (purification step) |
| Hexane | 86.18 | ~100 mL | For precipitation (purification step) |
| Magnesium Sulfate | 120.37 | As needed | Drying agent |
| Deionized Water & Ice | 18.02 | ~500 mL | For quenching and washing |

Experimental Protocol

This protocol is adapted from a published chemical methodology for the synthesis of fluorene-based diamines.[5]

Step 1: Reaction Setup

- Set up a three-necked round-bottom flask equipped with a mechanical stirrer in an ice bath.
- Add 10 g (0.06 mol) of fluorene and 50 mL of glacial acetic acid to the flask.

- Stir the mixture for 30 minutes at a temperature of 0-5 °C until the fluorene is fully dissolved or suspended.

Step 2: Nitration

- While maintaining stirring and cooling, slowly add 50 mL of fuming nitric acid dropwise over a period of approximately 45 minutes.[5]
- Caution: The addition is exothermic. Monitor the temperature closely. After the addition is complete, the reaction temperature will rise; it can be allowed to reach up to 65 °C.[5]
- Once the nitric acid has been added, remove the ice bath and allow the mixture to cool to room temperature and then stand overnight. An orange precipitate should form.[5]

Step 3: Product Isolation and Washing

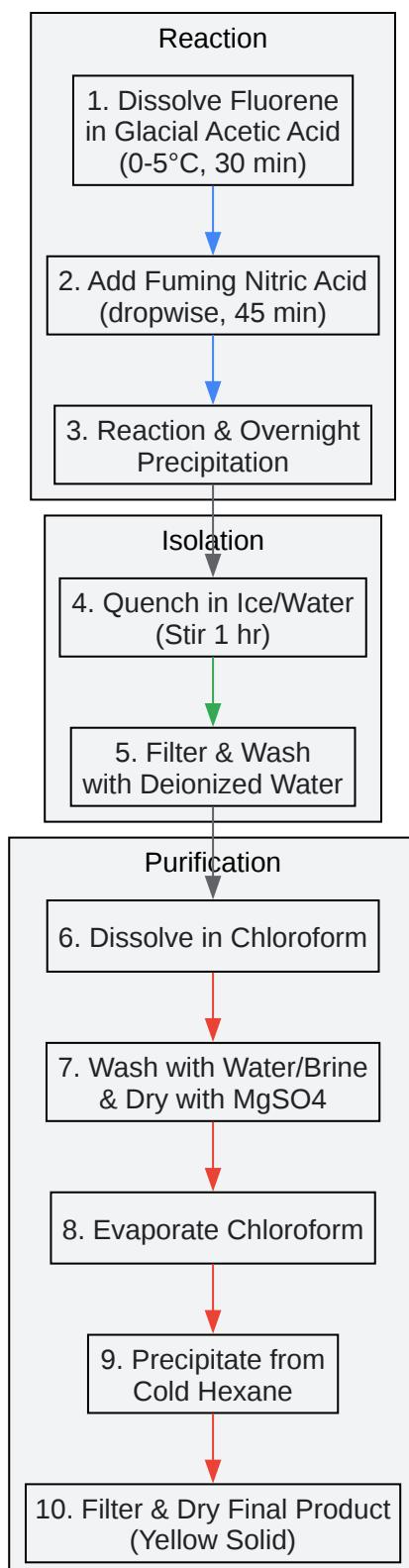
- Pour the reaction mixture into a beaker containing approximately 500 mL of an ice/water slurry.
- Stir the resulting mixture for 1 hour to ensure complete precipitation of the crude product.[5]
- Filter the mixture using a Büchner funnel to collect the orange precipitate.
- Wash the precipitate several times with deionized water.[5]

Step 4: Purification

- Dissolve the crude product in approximately 150 mL of chloroform.
- Transfer the chloroform solution to a separatory funnel and wash it several times with water and then with brine.
- Separate the organic (orange) layer and dry it over anhydrous magnesium sulfate.[5]
- Filter off the magnesium sulfate and remove the chloroform solvent using a rotary evaporator. An orange, viscous phase will remain.[5]
- Dissolve this orange residue in 100 mL of hexane.

- Cool the hexane solution in an ice-water bath to induce precipitation of the purified product. A yellow precipitate of **2,7-Dinitrofluorene** will form.[5]
- Collect the yellow precipitate by filtration and dry it. The expected yield is approximately 79%. [5]

Workflow Diagram

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